5-Hydroxy isatoic anhydride
Overview
Description
5-Hydroxy isatoic anhydride is a chemical compound with the molecular formula C8H5NO4 . It has a molecular weight of 179.13 . It is a derivative of isatoic anhydride, which is an organic compound derived from anthranilic acid .
Synthesis Analysis
The synthesis of isatoic anhydride, a related compound, involves the reaction of anthranilic acid with phosgene . A patent describes a synthesis process for isatoic anhydride that involves heating phthalic anhydride until it melts, mixing it with urea, and then cooling the mixture to 10-20°C .
Molecular Structure Analysis
The 5-Hydroxy isatoic anhydride molecule contains a total of 19 bonds. There are 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 1 aromatic (thio-) carbamate, 1 aromatic hydroxyl, and 1 anhydride .
Chemical Reactions Analysis
Isatoic anhydride, a related compound, undergoes several reactions. Hydrolysis gives carbon dioxide and anthranilic acid. Alcoholysis proceeds similarly, affording the ester . Amines also effect ring-opening. Active methylene compounds and carbanions replace oxygen giving hydroxy quinolinone derivatives .
Physical And Chemical Properties Analysis
5-Hydroxy isatoic anhydride has a molecular weight of 179.13 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Green Synthesis of Isatin-Based Compounds
- Scientific Field: Green Chemistry
- Application Summary: Isatin and its derivatives are synthetically versatile substrates that can form a wide range of heterocyclic structures. This makes them attractive to many research groups .
- Methods of Application: This review focuses on the green chemistry approach, summarizing recent reactions of isatin, especially in water and aqueous media, during the period from 2018 to 2021 .
- Results or Outcomes: The review provides insight and helps to bring about new ideas for further research .
Synthesis of Tryptanthrin Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: A visible-light mediated synthesis of diverse tryptanthrin derivatives catalyzed by an organic dye has been achieved .
- Methods of Application: The process leads to the self-condensation of isatin, as well as the cross-condensation of isatin and isatoic anhydride .
- Results or Outcomes: The result is a diverse set of tryptanthrin derivatives .
Blowing Agent in Polymer Industry
- Scientific Field: Polymer Chemistry
- Application Summary: Isatoic anhydride is used as a blowing agent in the polymer industry .
- Methods of Application: This application exploits its tendency to release CO2 .
- Results or Outcomes: The release of CO2 helps to create the cellular structure of foamed polymers .
Precursor for Pharmaceutical Drugs
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Isatoic anhydride has been used as a precursor for the synthesis of methaqualone and related 4-quinazolinone-based pharmaceutical drugs .
- Methods of Application: The specific methods of synthesis would depend on the particular drug being synthesized .
- Results or Outcomes: Some of the drugs that have been synthesized using isatoic anhydride include Tioperidone, Tranilast, Pelanserin, Diproqualone, Antrafenine .
Synthesis of Hydroxyquinolinone Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Isatoic anhydride can react with active methylene compounds and carbanions to replace oxygen, giving hydroxyquinolinone derivatives .
- Methods of Application: The specific methods of synthesis would depend on the particular derivative being synthesized .
- Results or Outcomes: The result is a diverse set of hydroxyquinolinone derivatives .
Synthesis of Benzimidazolone
- Scientific Field: Organic Chemistry
- Application Summary: Sodium azide can react with isatoic anhydride to give the benzimidazolone via the isocyanate .
- Methods of Application: The specific methods of synthesis would depend on the particular derivative being synthesized .
- Results or Outcomes: The result is a diverse set of benzimidazolone derivatives .
Safety And Hazards
properties
IUPAC Name |
6-hydroxy-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-4-1-2-6-5(3-4)7(11)13-8(12)9-6/h1-3,10H,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDXUDOZEQAXBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374738 | |
Record name | 5-Hydroxy isatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy isatoic anhydride | |
CAS RN |
195986-91-5 | |
Record name | 5-Hydroxy isatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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